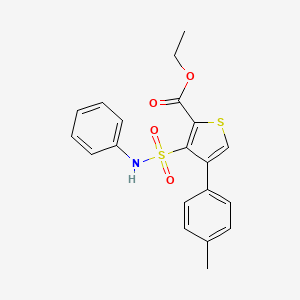
Ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate, also known as EMTCT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research.
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
Ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate is a chemical compound that has been the subject of various scientific research, primarily focusing on its synthesis and reactivity in different chemical reactions. A noteworthy study by Xiao-qing Li and Lan-zhi Wang (2014) describes a highly efficient one-pot, three-component synthesis of a related compound, 1,5-benzodiazepine derivatives, using thiophene aldehydes and ethyl acetoacetate. This methodology offers convenient operation, excellent yields, and an environmentally benign approach, marking significant progress in the field of organic synthesis (Xiao-qing Li & Lan-zhi Wang, 2014).
Antimicrobial and Antifungal Properties
Research has also explored the biological activities of thiophene derivatives. R. Faty, H. Hussein, and Ayman M. S. Youssef (2010) synthesized new substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives starting from 3-Ethyl 2-amino-4-methyl-5-phenyl thiophene carboxylate. These compounds demonstrated antibacterial and antifungal activities, highlighting the potential of thiophene derivatives in developing new antimicrobial agents (R. Faty, H. Hussein & Ayman M. S. Youssef, 2010).
Antioxidant and Antimicrobial Activities
A study by K. Raghavendra et al. (2016) synthesized ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates and evaluated them for their antimicrobial and antioxidant activities. The compounds showed significant antibacterial and antifungal properties, with profound antioxidant potential, indicating their applicability in pharmaceutical and health-related fields (K. Raghavendra et al., 2016).
Synthesis and Pharmaceutical Properties
Another study focused on the synthesis of α-bromophenylacetic acid derivatives from benzaldehyde, demonstrating the versatility and significance of thiophene derivatives in organic synthesis, potentially leading to the development of new pharmaceuticals (K. Ogura, Shigeko Furukawa & G. Tsuchihashi, 1975).
Drug Synthesis and Pharmacological Potential
The synthesis and pharmacological potential of thiophene derivatives have been extensively studied, indicating their importance in the development of new therapeutic agents. For instance, Y. Sherif and N. Hosny (2014) synthesized ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes, showing significant antioxidant, analgesic, and anti-rheumatic effects, underscoring the compound's potential in pharmaceutical applications (Y. Sherif & N. Hosny, 2014).
Propiedades
IUPAC Name |
ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S2/c1-3-25-20(22)18-19(27(23,24)21-16-7-5-4-6-8-16)17(13-26-18)15-11-9-14(2)10-12-15/h4-13,21H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWSWJOPLRHFNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)C)S(=O)(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-N,N-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2826038.png)
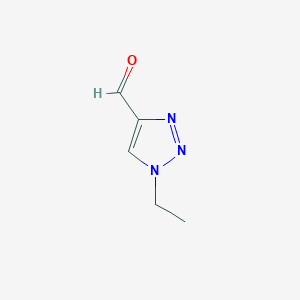
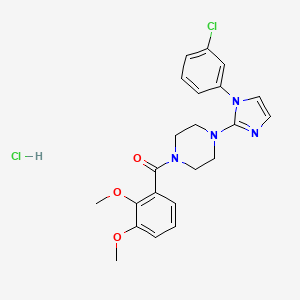

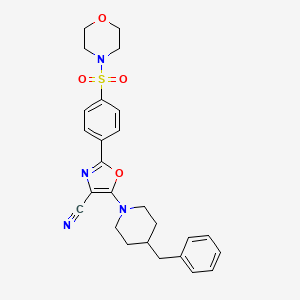
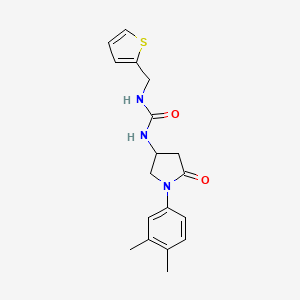

![6-[4-(3-Chloro-2-methylphenyl)sulfonylpiperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2826051.png)
![2-Ethoxy-1-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2826052.png)
![N-[2-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2826053.png)
![(3Z)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-[(3,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B2826055.png)
![N-(2-(dimethylamino)ethyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-4-tosylbutanamide hydrochloride](/img/structure/B2826057.png)
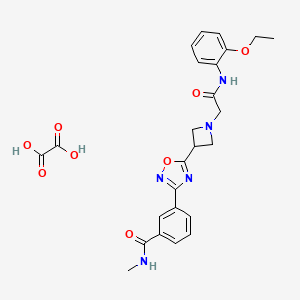
![3-(4-chlorophenyl)-1-[(2-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2826059.png)